molecular formula C15H11NO6 B1642426 Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate CAS No. 80248-06-2

Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate

Cat. No. B1642426
CAS RN: 80248-06-2
M. Wt: 301.25 g/mol
InChI Key: FNRLYNOJRFASRB-UHFFFAOYSA-N
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Description

“Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate” is a chemical compound with the empirical formula C15H12O4 . It is used in the field of organic synthesis .

Scientific Research Applications

Kinetic and Spectroscopic Characterization of Reactions

Research involving nitrobenzene derivatives, similar to Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate, has provided insights into the mechanistic studies of enzyme systems and their interactions. For example, studies on soluble methane monooxygenase enzyme systems have explored the conversion of nitrobenzene to nitrophenol, highlighting the roles of various proteins in optimizing reaction rates and yields (Liu et al., 1995).

Catalytic Reduction of Nitroarenes

Catalytic processes involving nitroarenes, which share structural similarities with Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate, have been extensively studied. Research on the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts demonstrates the efficiency and selectivity of such reactions, offering potential applications in synthesizing related compounds (Watanabe et al., 1984).

Polymerization Initiators

The development of new polymerization initiators from nitrophenyl radicals showcases the application of nitroarene derivatives in the field of polymer science. Such studies reveal the potential for controlling polymerization processes, which could be relevant for materials synthesized from or related to Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate (Greene & Grubbs, 2010).

Electrochemical Reduction Studies

Electrochemical studies on the reduction of nitrobenzene and related compounds offer insights into the reductive behavior and potential applications of Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate in energy storage or conversion technologies (Silvester et al., 2006).

Fungal Metabolism and Biodegradation

Research on the biodegradation of nitrophenols by fungi such as Phanerochaete chrysosporium provides valuable information on the environmental aspects of compounds like Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate, particularly in relation to their potential biodegradability and the pathways involved in their degradation (Teramoto, Tanaka, & Wariishi, 2004).

properties

IUPAC Name

methyl 4-(2-formylphenoxy)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)10-6-7-14(12(8-10)16(19)20)22-13-5-3-2-4-11(13)9-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRLYNOJRFASRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate

Synthesis routes and methods

Procedure details

Sodium hydride (3.09 g) was added in portions to a stirred solution of salicylaldehyde (14.3 g) in N,N-dimethylformamide (180 mL) under nitrogen. To the resulting dark solution was added methyl 4-chloro-3-nitrobenzoate (23.0 g) and N,N-dimethylformamide (50 mL), and the reaction was heated at 103° C. for 2.75 hours. The reaction was evaporated under vacuum, and the resulting oily mixture was partitioned between chloroform and water. The layers were separated, and the chloroform layer was washed with 1 M NaOH, water, and brine, dried over magnesium sulfate, and evaporated under vacuum to a yellow solid. Recrystalization from methanol yielded the title compound as light yellow crystals Mp: 109°-110° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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